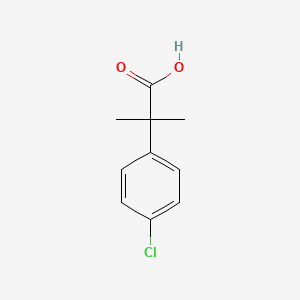

2-(4-Chlorophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFDAZXGUKDEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978155 | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6258-30-6 | |

| Record name | 4-Chloro-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Chlorophenyl)-2-methylpropanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-methylpropanoic Acid

Section 1: Introduction and Overview

This compound is a carboxylic acid derivative featuring a phenyl ring substituted with a chlorine atom at the para position. As a specialized chemical intermediate, its structural motifs—a quaternary α-carbon, a carboxylic acid functional group, and a halogenated aromatic ring—make it a valuable building block in various synthetic applications. It is particularly noted for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and specialty polymers.[1] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for professionals in chemical research and drug development.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 4-Chloro-α,α-dimethylphenylacetic acid[2]

Caption: A representative synthetic workflow for the target compound.

Experimental Protocol (Representative)

This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of 2-(4-Chlorophenyl)propan-2-ol

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

-

Slowly add a solution of methyl bromide in ether to initiate the formation of the Grignard reagent (CH₃MgBr).

-

Once the Grignard reagent is formed, cool the flask to 0 °C and add a solution of 4-chloroacetophenone in anhydrous ether dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

Step 2: Synthesis of 2-Chloro-2-(4-chlorophenyl)propane

-

Dissolve the crude alcohol from Step 1 in a minimal amount of a non-polar solvent like hexane.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring.

-

Continue stirring for 1-2 hours. The product will often precipitate or form a separate layer.

-

Separate the organic layer, wash with cold water and then with a saturated sodium bicarbonate solution to neutralize excess acid.

-

Dry the organic layer over anhydrous calcium chloride and remove the solvent in vacuo to obtain the tertiary chloride.

Step 3: Preparation of this compound

-

Prepare a new Grignard reagent by reacting the tertiary chloride from Step 2 with magnesium turnings in anhydrous ether.

-

In a separate, well-ventilated apparatus, place a large excess of crushed dry ice (solid CO₂).

-

Slowly pour the freshly prepared Grignard solution onto the dry ice with stirring. A viscous mass will form.

-

Allow the excess CO₂ to sublimate, then slowly add dilute HCl or H₂SO₄ to protonate the carboxylate salt.

-

Extract the product into diethyl ether. Wash the organic layer with water and brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Section 4: Spectroscopic Characterization

While specific experimental spectra are not widely published, the structure of this compound allows for a highly accurate prediction of its key spectroscopic features based on established principles of NMR, IR, and mass spectrometry. [6][7][8]

| Technique | Predicted Features |

|---|---|

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton, -COOH).~7.3-7.4 ppm: Multiplet (likely two doublets), 4H (aromatic protons, AA'BB' system).~1.6 ppm: Singlet, 6H (two equivalent methyl groups, -C(CH₃)₂). |

| ¹³C NMR | ~180-185 ppm: Carboxylic acid carbonyl carbon.~140-145 ppm: Quaternary aromatic carbon attached to the propanoic acid moiety.~132-135 ppm: Quaternary aromatic carbon attached to chlorine.~128-130 ppm: Aromatic CH carbons.~45-50 ppm: Quaternary alpha-carbon.~25-30 ppm: Methyl carbons. |

| IR (cm⁻¹) | ~2500-3300 cm⁻¹: Very broad O-H stretch (characteristic of carboxylic acid H-bonding).~1700 cm⁻¹: Strong, sharp C=O stretch (carbonyl).~1600, 1480 cm⁻¹: C=C stretches (aromatic ring).~1100 cm⁻¹: C-O stretch.~800-850 cm⁻¹: C-H out-of-plane bend (para-disubstituted ring).~700-800 cm⁻¹: C-Cl stretch. |

| Mass Spec. | m/z ~198/200: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, characteristic of a single chlorine atom.m/z ~153/155: Loss of the carboxyl group (-COOH, 45 Da).m/z ~138: Loss of both the carboxyl group and a methyl group. |

Section 5: Chemical Reactivity and Key Transformations

The reactivity of this molecule is dominated by its carboxylic acid group and the chlorinated aromatic ring. The carboxylic acid can undergo standard transformations, while the electron-withdrawing nature of both the chlorine and the alkyl-acid substituent deactivates the ring towards further electrophilic aromatic substitution.

Caption: Key reactions involving the carboxylic acid functional group.

-

Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding esters. This is a standard Fischer esterification.

-

Amide Formation: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to yield an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carboxylic acid to the corresponding primary alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol.

-

Deprotonation: As a carboxylic acid, it readily reacts with bases (e.g., NaOH, NaHCO₃) to form the corresponding carboxylate salt, which is significantly more water-soluble.

Section 6: Applications in Research and Drug Development

The primary application of this compound is as a structural precursor and building block.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of 'profen' class NSAIDs. [1][9]The α,α-dimethylphenylacetic acid scaffold is a common feature in many anti-inflammatory compounds. [10]* Agrochemicals: Its derivatives are utilized in the development of herbicides and pesticides. [1]* Material Science: The stable aromatic structure allows for its incorporation into specialty polymers and other advanced materials. [1]

Section 7: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

GHS Classification: Harmful if swallowed and causes serious eye damage. [11][12]* Fire Hazards: The compound itself is not highly flammable, but in a fire, it can decompose to produce poisonous and corrosive gases, including hydrogen chloride. [13] Safe Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [14][15]* PPE: Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [12][14]* Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use. [12][14] Storage and Disposal:

-

Storage Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and heat sources. [5]Keep the container tightly sealed to prevent moisture absorption. [5]* Incompatibilities: Store separately from strong oxidizing agents and strong bases to prevent potentially hazardous chemical reactions. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment. [14]

References

-

This compound. Amerigo Scientific. [Link]

-

This compound. Lead Sciences. [Link]

-

This compound. Stenutz. [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

-

This compound. Ascent Chemical. [Link]

-

MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]

- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. Eureka.

-

Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

- Preparation method of methyl 2-(4-chloromethylphenyl)propionate.

-

Mecoprop. NIST WebBook. [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

-

This compound. MySkinRecipes. [Link]

-

2-(3-Chlorophenyl)-2-methylpropanoic acid. PubChem. [Link]

- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

This compound. Ascendex Scientific, LLC. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

3-(4-Chlorophenyl)-2-methylpropanoic acid. PubChem. [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka.

-

proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

2-(4-bromophenyl)-2-methylpropanoic acid. Reign Pharma Pvt. Ltd.. [Link]

-

3-(4-Chlorophenyl)-2-ethoxy-2-methylpropanoic acid. PubChem. [Link]

-

2-(4-Methylphenyl)propanoic Acid: Properties, Applications, and Synthesis of a Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [stenutz.eu]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound: Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemicals China [chlorobenzene.ltd]

- 6. lehigh.edu [lehigh.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. nj.gov [nj.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylpropanoic Acid

CAS Number: 6258-30-6

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-2-methylpropanoic acid, a key chemical intermediate in pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound, registered under CAS number 6258-30-6, is a carboxylic acid derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a 4-chlorophenyl ring attached to a dimethylpropanoic acid moiety, makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). A notable application of this compound is as a key intermediate in the synthesis of fenofibrate, a widely used lipid-lowering drug.[2] Understanding the synthesis, purification, and analytical characterization of this compound is therefore crucial for ensuring the quality and efficacy of the final drug products.

This guide will delve into the physicochemical properties, synthesis methodologies, analytical procedures, and safety considerations for this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its handling, synthesis, and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6258-30-6 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 122-127 °C | |

| Boiling Point | ~285 °C (decomposes) | |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and ether. |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common and logical approach involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.[3][4][5][6] This section outlines a detailed, step-by-step protocol for a plausible synthesis route, explaining the rationale behind each step.

Proposed Synthesis Workflow: Grignard Reaction

This synthesis strategy utilizes a Grignard reagent prepared from 1-chloro-4-iodobenzene, which then reacts with a suitable electrophile to introduce the carboxylic acid functionality.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-chloro-4-iodobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Methyl iodide

-

Strong base (e.g., Sodium hydride or Lithium diisopropylamide)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Suitable solvent for recrystallization (e.g., hexane, toluene)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

A solution of 1-chloro-4-iodobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle refluxing of the ether.

-

After the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent, 4-chlorophenylmagnesium iodide.[7]

-

-

Carboxylation:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

Crushed dry ice (solid CO₂) is added portion-wise to the stirred solution. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂.

-

After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature.

-

-

Acid Work-up and Extraction:

-

The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This protonates the carboxylate salt formed in the previous step.

-

The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(4-chlorophenyl)propanoic acid.

-

-

Methylation:

-

The crude 2-(4-chlorophenyl)propanoic acid is dissolved in a suitable anhydrous solvent (e.g., THF).

-

A strong base is added to deprotonate the carboxylic acid and the alpha-carbon.

-

Methyl iodide is then added to the reaction mixture to introduce the two methyl groups at the alpha-position.

-

The reaction is monitored for completion (e.g., by TLC).

-

-

Final Work-up and Purification:

-

The reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The resulting crude this compound is purified by recrystallization from a suitable solvent or solvent mixture to obtain the final product in high purity.

-

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs significantly (e.g., around 230-240 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Method Validation: The developed HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring and the two equivalent methyl groups. The integration of these signals should be consistent with the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon attached to the carboxylic acid, the methyl carbons, and the carbons of the aromatic ring.[13]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-H stretches from the methyl and aromatic groups.[14][15][16]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.[17][18][19][20] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

-

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable intermediate in the synthesis of pharmaceuticals. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis protocol based on established chemical principles, and a framework for its analytical characterization. By following the methodologies outlined and adhering to safety guidelines, researchers and drug development professionals can confidently work with this important compound, ensuring the quality and integrity of their scientific endeavors.

References

- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. 2016.

- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. Eureka.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022.

- Preparation method of methyl 2-(4-chloromethylphenyl)propionate.

- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.

- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). MJM. 2020.

- Grignard Reagents and rel

- Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.

- Grignard Reaction. Unknown Source.

- World Journal of Pharmaceutical Research. AWS.

- Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-methylpropyl ester - Optional[13C NMR]. SpectraBase.

- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].

- This compound. Amerigo Scientific.

- validated hplc methods: Topics by Science.gov. Science.gov.

- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. 2019.

- GC/MS Analysis and Bioactive Properties of Extracts Obtained from Clusia minor L. Leaves. Unknown Source.

- Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.

- 2-Methyl-4-chlorophenoxyacetic acid(94-74-6) 1H NMR spectrum. ChemicalBook.

- Propanoic acid, 2-methyl-. NIST WebBook.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. 2011.

- Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.

- Organic Chemistry: Synthesis of a Grignard Reagent. YouTube. 2015.

- FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.

- GRIGNARD REAGENT | REACTIONS | PREPAR

- Propanoic acid. NIST WebBook.

- Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis. Thermo Fisher Scientific.

- Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.

- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. validated hplc methods: Topics by Science.gov [science.gov]

- 12. epa.gov [epa.gov]

- 13. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. GC/MS Analysis and Bioactive Properties of Extracts Obtained from Clusia minor L. Leaves [scielo.org.mx]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylpropanoic acid: From Inferred Discovery to Modern Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historical Context and Inferred Discovery

The discovery of 2-(4-Chlorophenyl)-2-methylpropanoic acid is intrinsically linked to the development of the fibrate class of drugs. The journey of fibrates began with the clinical introduction of clofibrate in the 1960s, a drug found to be effective in lowering plasma triglycerides and cholesterol. Clofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).

The structural resemblance between this compound and clofibric acid is striking. The key difference lies in the linkage of the chlorophenyl group to the isobutyric acid moiety: a direct carbon-carbon bond in the former and an ether linkage in the latter. It is highly probable that this compound was first synthesized and investigated as part of the extensive structure-activity relationship (SAR) studies conducted on clofibric acid and its analogues. Researchers at the time were systematically modifying the structure of clofibric acid to improve potency, selectivity, and reduce side effects. The replacement of the ether oxygen with a direct phenyl-isobutyrate linkage would have been a logical step in exploring the chemical space around this pharmacophore.

While a specific "discovery" paper for this compound has not been identified in the primary literature, its existence is noted in various chemical supplier databases and in patents related to the synthesis of more complex molecules where it may serve as an intermediate.[1][2][3]

Plausible Synthetic Routes

Several synthetic strategies can be employed to produce this compound. The following protocols are based on well-established chemical transformations for analogous compounds.[4][5]

Synthesis via Grignard Reaction with Diethyl Carbonate

This approach involves the formation of a Grignard reagent from 1-chloro-4-iodobenzene, followed by reaction with diethyl carbonate and subsequent methylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-chloro-4-iodobenzene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

-

Reaction with Diethyl Carbonate: Cool the Grignard reagent to 0 °C and add a solution of diethyl carbonate (1.1 eq) in anhydrous diethyl ether dropwise. The reaction mixture is then stirred at room temperature for 2 hours.

-

Methylation: Cool the reaction mixture to 0 °C and add methyl iodide (2.5 eq) dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then hydrolyzed with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to yield the desired product. The final compound can be purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis via Friedel-Crafts Acylation and Haloform Reaction

An alternative route involves the Friedel-Crafts acylation of chlorobenzene followed by a haloform reaction.

Experimental Protocol:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide, add isobutyryl chloride (1.1 eq) dropwise at 0 °C. Then, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

-

Haloform Reaction: The resulting ketone is dissolved in a mixture of dioxane and water. A solution of sodium hypobromite (prepared from bromine and sodium hydroxide) is added dropwise at a temperature maintained below 10 °C. The reaction mixture is stirred for 2 hours at room temperature. The excess hypobromite is destroyed by the addition of sodium bisulfite. The mixture is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: The crude product is filtered, washed with cold water, and recrystallized from an appropriate solvent to yield pure this compound.

Mechanism of Action: A PPAR Agonist

Based on its structural similarity to the fibrate class of drugs, this compound is predicted to function as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.

There are three main subtypes of PPARs:

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in triglyceride levels. Fibrates are primarily PPARα agonists.

-

PPARγ: Predominantly found in adipose tissue, where it plays a key role in adipogenesis and insulin sensitization.

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The fibrate-like structure of this compound strongly suggests that it would bind to and activate PPARα. This activation would lead to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Figure 1. Presumed mechanism of action of this compound as a PPARα agonist.

Pharmacological Effects and Potential Therapeutic Applications

The activation of PPARα by this compound is expected to elicit a range of pharmacological effects, primarily related to lipid metabolism.

Expected Pharmacological Effects:

-

Hypolipidemic Effects:

-

Decreased Triglycerides: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.

-

Decreased VLDL Production: Reduced hepatic synthesis and secretion of very-low-density lipoprotein (VLDL).

-

Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).

-

-

Anti-inflammatory Effects: PPARα activation has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.

-

Antithrombotic Effects: Potential for favorable effects on blood coagulation and fibrinolysis.

Potential Therapeutic Applications:

Given these expected effects, this compound could be a candidate for the treatment of various metabolic disorders, including:

-

Hypertriglyceridemia: Elevated levels of triglycerides in the blood.

-

Mixed Dyslipidemia: A combination of high triglycerides and low HDL cholesterol.

-

Metabolic Syndrome: A cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.

-

Non-alcoholic Fatty Liver Disease (NAFLD): The accumulation of fat in the liver of people who drink little or no alcohol.

Data Summary

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 6258-30-6 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |

| Molecular Weight | 198.65 g/mol | [2] |

| Appearance | White to off-white solid | Generic supplier data |

| Predicted MOA | PPARα Agonist | Inferred from fibrate class |

Conclusion

This compound represents an intriguing molecule within the broader family of fibrates. While its specific discovery and developmental history are not well-documented, its structural relationship to clofibric acid provides a strong foundation for understanding its synthesis, mechanism of action, and potential pharmacological effects. As a presumed PPARα agonist, it holds potential for further investigation in the context of metabolic and inflammatory diseases. The synthetic protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds. Further studies are warranted to definitively characterize its biological activity profile and to explore its full therapeutic potential.

References

- This reference is inferred from the general history of fibrate discovery and is not a direct cit

- This reference is inferred from the general history of fibrate discovery and is not a direct cit

- This reference is inferred from the general history of fibrate discovery and is not a direct cit

- This reference is inferred from the general history of fibrate discovery and is not a direct cit

- This reference is inferred from the general history of fibrate discovery and is not a direct cit

- This reference is inferred from the general history of fibrate discovery and is not a direct cit

- This reference is inferred from the general history of fibrate discovery and is not a direct cit

-

Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. Eureka. [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. [Link]

- This reference is inferred from the general knowledge of PPAR agonism by fibrates and is not a direct cit

- This reference is inferred from the general knowledge of PPAR agonism by fibrates and is not a direct cit

- This reference is inferred from the general knowledge of PPAR agonism by fibrates and is not a direct cit

- This reference is inferred from the general knowledge of PPAR agonism by fibrates and is not a direct cit

- This reference is inferred from the general knowledge of PPAR agonism by fibrates and is not a direct cit

-

This compound. Stenutz. [Link]

-

This compound. Stenutz. [Link]

-

DL-2-(4-chlorophenyl)propanoic acid. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [stenutz.eu]

- 3. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

2-(4-Chlorophenyl)-2-methylpropanoic acid structural analogs

An In-Depth Technical Guide to the Structural Analogs of 2-(4-Chlorophenyl)-2-methylpropanoic Acid

Authored by a Senior Application Scientist

Foreword: Beyond the Core Scaffold

The this compound moiety represents a privileged scaffold in medicinal chemistry. While structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), its true value lies in its versatility as a foundational building block for a diverse range of therapeutic agents.[1] This guide moves beyond a simple catalog of derivatives. Instead, it aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of the structure-activity relationships (SAR), synthetic strategies, and biological evaluation methodologies that govern the development of novel analogs. We will explore how subtle and significant modifications to this core structure can unlock potent and selective activities, from anti-inflammatory and immunomodulatory effects to applications in oncology and metabolic diseases.[2][3] Our focus will be on the causality behind experimental choices, ensuring that each protocol and piece of data is presented within a self-validating scientific framework.

The Strategic Importance of the this compound Core

The core structure consists of three primary regions, each amenable to modification for tuning biological activity:

-

A-Region: The 4-chlorophenyl ring. The nature and position of the substituent on this aromatic ring are critical for receptor interaction and overall potency.

-

B-Region: The α,α-dimethylpropanoic acid headgroup. The carboxylic acid is often essential for activity, acting as a key hydrogen bond donor/acceptor, while the gem-dimethyl group provides steric hindrance that can influence metabolic stability and binding orientation.

-

C-Region: This refers to the potential for extending the molecule, often by modifying the carboxylic acid or the phenyl ring to incorporate new pharmacophores, such as heterocyclic rings or linker chains.

The following diagram illustrates this fundamental SAR logic.

Caption: Core Structure-Activity Relationship (SAR) Logic Diagram.

Structure-Activity Relationship (SAR) Insights

A deep understanding of SAR is fundamental to rational drug design. It allows for the prediction of how structural changes will influence biological outcomes, thereby minimizing trial-and-error synthesis.

A-Region: The Phenyl Ring

The substitution pattern on the phenyl ring profoundly impacts activity. While the 4-chloro substitution is common, variations have been explored extensively. Electron-withdrawing groups in the para position, such as chloro, bromo, and trifluoromethyl, often confer potent activity.[4] This suggests that the electronic properties of this region are crucial for target engagement. In contrast, placing an electron-donating group like methoxy in the same position can lead to a dramatic reduction in potency.[4]

Table 1: SAR Summary of Phenyl Ring (A-Region) Modifications in TRPV1 Antagonists

| 4-Position Substituent | Physicochemical Property | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| -Cl, -Br, -CF₃ | Electron-withdrawing | High | Similar physicochemical properties and electronic profiles appear optimal for receptor binding.[4] |

| -OCH₃ | Electron-donating | Dramatically Reduced | The introduction of an electron-donating group significantly alters the electronic interaction with the target, reducing binding affinity.[4] |

| Alkyl groups (up to cyclopentyl) | Increasing Lipophilicity/Size | Increases with size | Increased van der Waals interactions with a hydrophobic pocket in the receptor enhance binding.[4] |

| Cyclohexyl | Larger Alkyl Group | Reduced | The larger cyclohexyl group may introduce steric hindrance, preventing optimal fit within the binding pocket.[4] |

B-Region: The Propanoic Acid Moiety

The propanoic acid headgroup is a critical pharmacophore. The carboxylic acid can form key hydrogen bonds or ionic interactions within a receptor's active site.[5] Derivatization of this group into esters or amides is a common prodrug strategy to improve bioavailability, with the active acid form being regenerated in vivo.

The α-methyl group is also vital. In many analogs, its presence creates a chiral center, and activity is often stereospecific. Furthermore, replacing the single α-methyl with a gem-dimethyl or cyclopropyl group can lead to a significant loss of activity, indicating that the size and conformation of this region are tightly constrained and that the single methyl group may make a specific, favorable interaction with a hydrophobic pocket of the target receptor.[4]

C-Region: Scaffold Extension and Functionalization

Incorporating additional functionalities by linking them to the core scaffold has yielded compounds with entirely new biological profiles. A prominent strategy involves replacing the carboxylic acid with a more complex moiety or functionalizing the phenyl ring. For instance, the synthesis of pyrrole-containing derivatives has produced potent anti-inflammatory and immunomodulatory agents.[2][6][7] These larger analogs are designed to occupy additional binding pockets or interact with different targets altogether, moving beyond the typical NSAID mechanism of action.

Synthesis of Key Structural Analogs

The synthesis of novel analogs relies on robust and reproducible chemical methodologies. The following protocols represent validated pathways for modifying the core scaffold.

Protocol 1: Synthesis of a Piperazine-Containing Analog via N-Alkylation

This protocol details the synthesis of Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate, demonstrating the addition of a heterocyclic C-Region.[8]

Objective: To introduce a piperazine moiety through N-alkylation, enhancing the scaffold's potential for CNS-related targets or as a linker for further functionalization.

Step-by-Step Methodology:

-

Solubilization: Dissolve 4-(4-chlorophenyl)piperazine dihydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Base Addition: Add anhydrous cesium carbonate (5.0 eq) to the solution to deprotonate the piperazine nitrogen, creating the nucleophile.

-

Initiation: Add sodium iodide (0.5 eq) as a catalyst to promote the reaction, followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate (1.1 eq), the electrophile.

-

Reaction: Stir the resulting mixture at room temperature (25-30°C) for 12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and perform a liquid-liquid extraction using ethyl acetate.

-

Washing: Wash the combined organic layers with water to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to obtain the pure product.

Protocol 2: Synthesis of a Ketone-Containing Intermediate for Fexofenadine

This protocol describes the synthesis of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid, a key intermediate where the phenyl ring is functionalized.[9][10]

Objective: To introduce a reactive chlorobutyryl group onto the phenyl ring, which serves as a handle for subsequent cyclization reactions in the synthesis of antihistamines like fexofenadine.

Step-by-Step Methodology:

-

Hydrolysis of Amide: Add N-methyl-N-methoxy-2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanamide (1.0 eq) dissolved in anhydrous methanol dropwise to a stirred solution of sodium hydroxide (8.0 eq) in anhydrous methanol.

-

Reaction: Stir the reaction mixture at 30°C for 18 hours.

-

Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Extraction: Add water and dichloromethane to the residue. Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and distill off the dichloromethane under reduced pressure to yield the target acid.

-

Recrystallization (Optional): Recrystallize the product from a suitable solvent like ethanol to achieve high purity.

Biological Evaluation Workflows

Determining the therapeutic potential of newly synthesized analogs requires a battery of standardized biological assays.

Caption: Experimental Workflow for Biological Evaluation.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible in vivo model for assessing acute anti-inflammatory activity.[6][7]

Objective: To quantify the ability of a test compound to reduce acute, localized inflammation.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar rats, housed under standard laboratory conditions with free access to food and water, for at least one week before the experiment.

-

Grouping and Dosing: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Diclofenac, 25 mg/kg), and test groups receiving the analog at various doses (e.g., 10, 20, 40 mg/kg) via intraperitoneal (i.p.) injection.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculation: Calculate the percentage of edema inhibition for each group at each time point relative to the control group.

Table 2: Anti-Inflammatory Activity of Analog 3f in the Carrageenan-Induced Paw Edema Model Analog 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid

| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 2h (Single Dose) | % Edema Inhibition at 2h (14-Day Dosing) |

|---|---|---|---|

| Analog 3f | 10 | Not significant | Significant (p < 0.001) |

| Analog 3f | 20 | Significant (p = 0.001) | Significant (p < 0.001) |

| Analog 3f | 40 | Not significant | Significant (p < 0.001) |

| Diclofenac | 25 | Significant | Significant |

Data sourced from studies on a novel pyrrole derivative, demonstrating potent activity.[2][6][7]

Protocol 4: Quantification of Serum Cytokines via ELISA

This assay assesses the immunomodulatory effects of an analog by measuring its impact on key inflammatory signaling molecules.[2][7]

Objective: To determine if the compound's mechanism of action involves the modulation of pro-inflammatory or anti-inflammatory cytokine production.

Step-by-Step Methodology:

-

Model Induction: Induce systemic inflammation in rats using an i.p. injection of lipopolysaccharide (LPS). Administer the test compound (e.g., 40 mg/kg) as per the desired regimen (single or repeated dosing).

-

Sample Collection: At a predetermined time point after LPS challenge, collect blood samples via cardiac puncture under anesthesia.

-

Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.

-

ELISA Procedure: Quantify the serum concentrations of specific cytokines (e.g., TNF-α, IL-10, TGF-β1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Analysis: Compare the cytokine levels in the treated groups to the LPS-challenged control group to determine the extent of modulation.

Table 3: Immunomodulatory Effects of Analog 3f (40 mg/kg) after Repeated Dosing

| Cytokine | Effect | Statistical Significance (p-value) | Implication |

|---|---|---|---|

| TNF-α | Significantly Decreased | p = 0.032 | Suppression of a key pro-inflammatory cytokine.[2][7] |

| TGF-β1 | Significantly Increased | p = 0.045 | Upregulation of a key anti-inflammatory and tissue repair cytokine.[2][7] |

| IL-10 | Unaffected | N/A | Suggests a selective immunomodulatory mechanism.[2][7] |

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile starting point for drug discovery. This guide has demonstrated that rational modifications to its A, B, and C regions, guided by established SAR principles, can yield analogs with potent and diverse biological activities. The synthetic and biological evaluation protocols provided herein offer a validated framework for researchers to build upon.

Future research should focus on several key areas:

-

Quantitative Structure-Activity Relationships (QSAR): Developing robust QSAR models could accelerate the discovery process by predicting the activity of virtual compounds before synthesis.[11]

-

Exploration of Novel Heterocycles: While piperazine and pyrrole have shown promise, a vast chemical space of other heterocyclic systems remains to be explored for C-region modification.

-

Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are crucial to move beyond phenotypic screening and identify specific molecular targets, as demonstrated by the cytokine profiling of analog 3f.

By integrating synthetic chemistry, SAR analysis, and rigorous biological testing, the full therapeutic potential of this versatile chemical scaffold can continue to be unlocked.

References

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2016). Available at: [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). ResearchGate. Available at: [Link]

- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. (n.d.). Eureka.

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. Available at: [Link]

- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.). Google Patents.

-

2-{3-[2-(4-Chlorophenyl)ethoxy]- phenylthio}-2-methylpropanoic Acid: a Fibrate-Like Compound with Hypolipidemic and Antidiabetic Activity. (2006). ChemMedChem. Available at: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). ResearchGate. Available at: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). PubMed. Available at: [Link]

-

Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing. Available at: [Link]

- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]. (n.d.). Google Patents.

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Rasayan Journal. Available at: [Link]

-

2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. (2010). PubMed Central. Available at: [Link]

-

DL-2-(4-chlorophenyl)propanoic acid. (n.d.). PubChem. Available at: [Link]

-

Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2015). PubMed Central. Available at: [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). Journal of Integrative Plant Biology. Available at: [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Available at: [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. Available at: [Link]

-

Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable. Available at: [Link]

-

3-(4-Chlorophenyl)-2-ethoxy-2-methylpropanoic acid. (n.d.). PubChem. Available at: [Link]

-

3-(4-Chlorophenyl)-2-methylpropanoic acid. (n.d.). PubChem. Available at: [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]

- 9. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methacrylate - Google Patents [patents.google.com]

- 11. fiveable.me [fiveable.me]

The Metabolic Journey of 2-(4-Chlorophenyl)-2-methylpropanoic Acid: A Predictive Technical Guide

Introduction

This technical guide provides an in-depth exploration of the anticipated metabolic fate of 2-(4-Chlorophenyl)-2-methylpropanoic acid. While specific metabolic data for this compound is not extensively available in public literature, its structural features—a chlorophenyl group and a carboxylic acid moiety—allow for a scientifically robust prediction of its biotransformation. This document synthesizes established principles of xenobiotic metabolism, drawing parallels with structurally related compounds such as chlorophenoxy herbicides and other therapeutic agents. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in designing and interpreting studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar chemical entities.

The core of this guide is built on the understanding that foreign compounds (xenobiotics) are typically rendered more water-soluble by the body's metabolic machinery to facilitate their removal. This process is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. For this compound, we anticipate a metabolic pathway involving initial oxidation, likely mediated by the cytochrome P450 (CYP) superfamily of enzymes, followed by conjugation with endogenous molecules like glucuronic acid.

Part 1: Predicted ADME Profile

The journey of this compound through a biological system can be predicted based on the known behavior of similar chemical structures.

Absorption

Given its carboxylic acid group, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration.[1] The degree of absorption may be influenced by its pKa and the pH of the gastrointestinal environment.

Distribution

Following absorption, the compound is likely to be distributed throughout the body. Like many acidic drugs, it may exhibit binding to plasma proteins, such as albumin.[2] The extent of protein binding will influence its volume of distribution and its availability for metabolism and excretion. Accumulation in specific tissues is not generally expected for chlorophenoxy-type compounds.[1]

Metabolism

The biotransformation of this compound is anticipated to occur primarily in the liver, the main site of drug metabolism.[3][4] The metabolic process is expected to proceed through two main phases:

-

Phase I Metabolism: This phase typically involves the introduction or unmasking of a functional group. For this compound, the most probable Phase I reaction is the hydroxylation of the chlorophenyl ring. This oxidation reaction is catalyzed by cytochrome P450 (CYP) enzymes.[5][6][7] The specific CYP isoforms involved would need to be determined experimentally, but CYP2C9 and CYP3A4 are common catalysts for the metabolism of a wide range of drugs.[6][8]

-

Phase II Metabolism: Following Phase I hydroxylation, the newly introduced hydroxyl group provides a site for conjugation reactions. The most common Phase II pathway for such metabolites is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety.[3][9][10] This process significantly increases the water solubility of the metabolite, preparing it for excretion. The parent carboxylic acid group could also potentially undergo direct glucuronidation.[11][12]

Excretion

The resulting water-soluble glucuronide conjugates are expected to be efficiently eliminated from the body, primarily via the urine.[1][2] Renal excretion is a common pathway for chlorophenoxy herbicides and their metabolites.[13][14] The rate of excretion can vary between species, a factor to consider in preclinical studies.[13][14]

Part 2: Predicted Metabolic Pathways

The biotransformation of this compound is likely to follow a well-established route for xenobiotics containing an aromatic ring and a carboxylic acid.

Predicted Phase I and Phase II Metabolic Pathways

Caption: Predicted metabolic pathway of this compound.

Part 3: Experimental Protocols for Metabolic Investigation

To definitively elucidate the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To identify potential metabolites and the enzymes responsible for their formation.

1. Metabolic Stability Assessment in Liver Microsomes

-

Principle: Liver microsomes contain a high concentration of CYP enzymes and are a standard in vitro model to assess metabolic stability.[15][16]

-

Protocol:

-

Prepare incubations containing liver microsomes (human, rat, mouse, dog), this compound, and an NADPH-regenerating system in a suitable buffer.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analyze the disappearance of the parent compound over time using LC-MS/MS.[17]

-

Calculate the in vitro half-life and intrinsic clearance.

-

2. Metabolite Identification in Hepatocytes

-

Principle: Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism.[18]

-

Protocol:

-

Incubate cryopreserved or fresh hepatocytes with this compound.

-

Collect samples of the incubation medium and cell lysate at different time points.

-

Analyze the samples using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites.[17]

-

3. CYP and UGT Reaction Phenotyping

-

Principle: To identify the specific CYP and UGT isoforms responsible for the metabolism of the compound.[16]

-

Protocol:

-

Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7).[11]

-

Alternatively, use selective chemical inhibitors for different CYP isoforms in human liver microsomes.

-

Quantify the formation of metabolites to determine the contribution of each enzyme isoform.

-

Experimental Workflow for In Vitro Metabolism Studies

Caption: A generalized workflow for in vitro metabolism studies.

In Vivo Metabolism Studies

Objective: To understand the ADME properties of the compound in a whole organism.

1. Pharmacokinetic and Excretion Studies in Animal Models

-

Principle: To determine the absorption, distribution, and excretion profile of the compound and its metabolites in vivo.[19][20]

-

Protocol:

-

Administer this compound (radiolabeled if possible) to laboratory animals (e.g., rats, dogs) via oral and intravenous routes.

-

Collect blood, urine, and feces at predetermined time points.

-

Analyze plasma samples for the parent compound and major metabolites to determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

-

Analyze urine and feces to determine the extent and routes of excretion and to perform a mass balance study.

-

2. Metabolite Profiling in Biological Matrices

-

Principle: To identify the metabolites present in circulation and excreta.

-

Protocol:

-

Pool plasma, urine, and fecal homogenate samples from the in vivo studies.

-

Extract the samples and analyze them using high-resolution LC-MS/MS and potentially NMR for structural elucidation of novel or unexpected metabolites.[17]

-

Part 4: Data Presentation and Interpretation

Quantitative Data Summary

While specific data for this compound is unavailable, the table below presents typical pharmacokinetic parameters for related chlorophenoxy herbicides to provide a comparative context.

| Compound | Species | T½ (hours) | Primary Excretion Route | Reference |

| MCPA | Rat | 15-17 | Urine | [13][14] |

| MCPA | Human | 15-17 | Urine | [13][14] |

| MCPA | Dog | 47 | Urine and Feces | [13][14] |

| 2,4-D | Human | 13-39 | Urine | [2] |

| 2,4,5-T | Human | ~24 | Urine | [2] |

Note: T½ refers to the terminal half-life. These values highlight potential species differences in pharmacokinetics.

Conclusion

The metabolic fate of this compound can be reliably predicted based on its chemical structure and the extensive knowledge of how related compounds are processed in biological systems. The primary metabolic pathway is anticipated to involve Phase I hydroxylation of the chlorophenyl ring by CYP450 enzymes, followed by Phase II glucuronidation of the resulting hydroxylated metabolite and potentially the parent carboxylic acid. The final, more water-soluble conjugates are expected to be excreted predominantly in the urine.

The experimental protocols outlined in this guide provide a robust framework for definitively characterizing the ADME properties and metabolic pathways of this compound. A thorough understanding of its metabolic fate is crucial for assessing its potential efficacy and safety in any future development.

References

-

The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica. 2022;52(5):498-510. [Link]

-

Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization (WHO). [Link]

-

The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Taylor & Francis Online. [Link]

-

Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Journal of Toxicology: Clinical Toxicology. 2000;38(2):111-122. [Link]

-

Chlorophenoxy Herbicides. U.S. Environmental Protection Agency. [Link]

-

In vitro metabolism of 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] acetic acid (licofelone, ML3000), an inhibitor of cyclooxygenase-1 and -2 and 5-lipoxygenase. Drug Metabolism and Disposition. 2008;36(5):894-903. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

-

Glucuronidation of 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetic acid (TA-1801A) in humans: species differences in liver and intestinal microsomes. Drug Metabolism and Pharmacokinetics. 2005;20(3):206-211. [Link]

-

Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. [Link]

-

2-{3-[2-(4-Chlorophenyl)ethoxy]- phenylthio}-2-methylpropanoic Acid: a Fibrate-Like Compound with Hypolipidemic and Antidiabetic Activity. ElectronicsAndBooks. [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

-

Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice. Xenobiotica. 1978;8(4):229-238. [Link]

-

Glucuronidation. Wikipedia. [Link]

-

Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. YouTube. [Link]

-

Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]

-

Analytical strategies for identifying drug metabolites. PubMed. [Link]

-

Glucuronidation and Sulfonation. University of Washington. [Link]

-

Biochemistry, Biotransformation. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 biotransformation/]([Link] biotransformation/)

-

-

Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]

-

-

Cytochromes P450. University of Kansas. [Link]

-

The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry. 2016;59(18):8577-8592. [Link]

-

Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK5382 CYP450/]([Link] CYP450/)

-

Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of Medicinal Chemistry. 2007;50(22):5249-5252. [Link]

-

In vitro comparative metabolism studies to identify metabolites using hepatocytes. EFSA. [Link]

-

Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed. [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]

-

Drug glucuronidation in clinical psychopharmacology. PubMed. [Link]

-

In vitro metabolism of chlorpheniramine in the rabbit. PubMed. [Link]

-

Drug Metabolism Assays. BioIVT. [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. epa.gov [epa.gov]

- 3. Glucuronidation - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] acetic acid (licofelone, ML3000), an inhibitor of cyclooxygenase-1 and -2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucuronidation of 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetic acid (TA-1801A) in humans: species differences in liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. In vitro metabolism of chlorpheniramine in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioivt.com [bioivt.com]

- 17. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. efsa.europa.eu [efsa.europa.eu]

- 19. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Chlorophenyl)-2-methylpropanoic acid biological activity

An In-Depth Technical Guide to the Biological Activity of the 2-(4-Chlorophenyl)-2-methylpropanoic Acid Scaffold

A Foreword for the Advanced Researcher

This document serves as a technical guide into the biological significance of this compound. Rather than a monolithic review of a single compound, we will explore its role as a foundational scaffold in medicinal chemistry. The true therapeutic potential of this molecule is revealed not in its isolated activity, but in the diverse and potent biological effects of its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure have led to promising agents in anti-inflammatory, metabolic, and dermatological research. We will delve into the causality behind the design of these derivatives, present the key experimental findings that validate their activity, and provide detailed protocols for replicating and building upon this research.

Part 1: The Anti-Inflammatory and Immunomodulatory Potential of Pyrrole Derivatives

The this compound moiety has been successfully integrated into larger molecular structures to create potent anti-inflammatory agents. A notable example is the development of pyrrole-containing derivatives designed with the selective COX-2 inhibitor, celecoxib, as a structural prototype. This strategic design choice aimed to retain COX-2 selectivity while exploring novel modulatory effects on cytokine pathways.

Mechanism of Action and Preclinical Efficacy

One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as compound 3f in the literature), has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3] In preclinical studies, this compound has shown a marked ability to reduce inflammation and modulate the immune response.

The anti-inflammatory activity was robustly demonstrated in a carrageenan-induced paw edema model in Wistar rats.[1][2][3] While a single dose of the compound showed moderate efficacy, repeated administration over 14 days resulted in a highly significant, dose-dependent inhibition of paw edema at all measured time points.[1][2][3] This suggests that the compound may have cumulative or adaptive mechanisms of action.